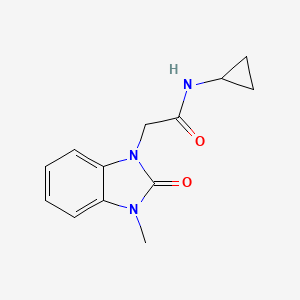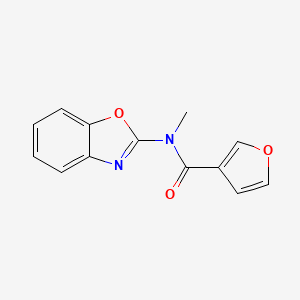
N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide, also known as BMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMF belongs to the class of benzoxazole derivatives, which have been widely studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been shown to activate the p53 pathway, which leads to the induction of apoptosis and cell cycle arrest. N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. In neurodegenerative disorders, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been shown to activate the Nrf2 pathway, which leads to the upregulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been shown to induce apoptosis and cell cycle arrest, as well as inhibit cell migration and invasion. In inflammation models, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been shown to reduce oxidative stress and inflammation, as well as improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to easily penetrate cell membranes. However, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide, including:
1. Further elucidation of the mechanism of action of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide in different cell types and animal models.
2. Investigation of the pharmacokinetics and pharmacodynamics of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide in vivo.
3. Development of more efficient synthesis methods for N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide.
4. Exploration of the potential therapeutic applications of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide in other diseases, such as cardiovascular disease and diabetes.
5. Evaluation of the safety and toxicity of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide in preclinical and clinical studies.
Conclusion:
In conclusion, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide is a promising chemical compound that has potential therapeutic applications in various diseases. The synthesis method of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been optimized to increase the yield and purity of the compound. N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been studied for its scientific research application in cancer, inflammation, and neurodegenerative disorders. The mechanism of action of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has various biochemical and physiological effects in different cell types and animal models. N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has several advantages for lab experiments, but also has some limitations. Future research on N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide should focus on further elucidating its mechanism of action, investigating its pharmacokinetics and pharmacodynamics, developing more efficient synthesis methods, exploring its potential therapeutic applications in other diseases, and evaluating its safety and toxicity in preclinical and clinical studies.
Métodos De Síntesis
N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide can be synthesized through a multistep process that involves the reaction of 2-amino-5-methylbenzoic acid with furfuryl chloride to yield 5-methyl-2-(furan-3-yl)benzoxazole. The resulting compound is then reacted with N-methylcarbamoyl chloride to produce N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide. The synthesis of N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been optimized to increase the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has also been studied for its anti-inflammatory properties, which may be useful for the treatment of inflammatory diseases such as arthritis. In neurodegenerative disorders, N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-15(12(16)9-6-7-17-8-9)13-14-10-4-2-3-5-11(10)18-13/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPZVPQXPAVKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2O1)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzoxazol-2-yl)-N-methylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

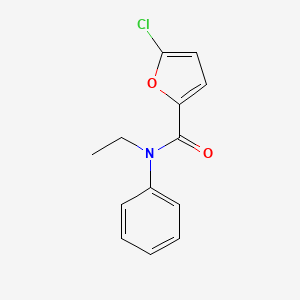

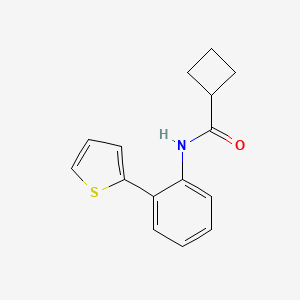
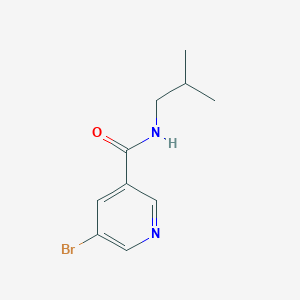

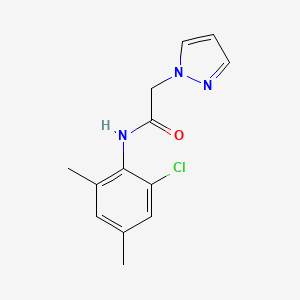
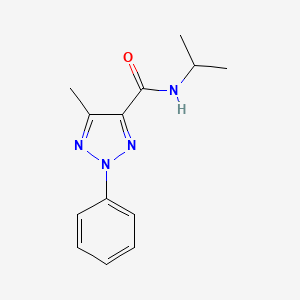


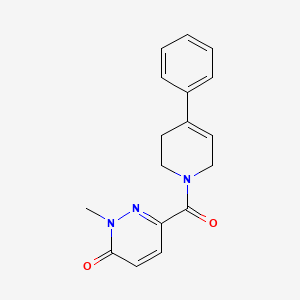
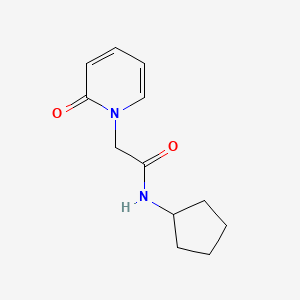
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7472066.png)
